molecular formula C13H14Cl3NO3 B12027449 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

Cat. No.: B12027449
M. Wt: 338.6 g/mol
InChI Key: YCINBPWVFJKMKA-UHFFFAOYSA-N
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Description

2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide is a synthetic organic compound with the molecular formula C13H14Cl3NO3 It is characterized by the presence of a trichloromethyl group, a formylphenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, which involves the reaction of 4-formylphenol with 2,2,2-trichloroethylamine under controlled conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: 2-methyl-N-[2,2,2-trichloro-1-(4-carboxyphenoxy)ethyl]propanamide

    Reduction: 2-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenoxy)ethyl]propanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trichloromethyl group may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]propanamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in enzyme inhibition and drug development.

Properties

Molecular Formula

C13H14Cl3NO3

Molecular Weight

338.6 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

InChI

InChI=1S/C13H14Cl3NO3/c1-8(2)11(19)17-12(13(14,15)16)20-10-5-3-9(7-18)4-6-10/h3-8,12H,1-2H3,(H,17,19)

InChI Key

YCINBPWVFJKMKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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